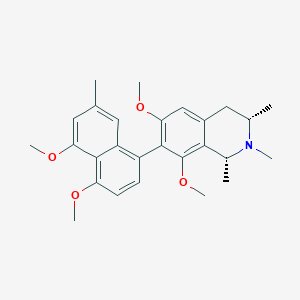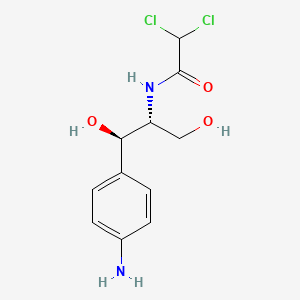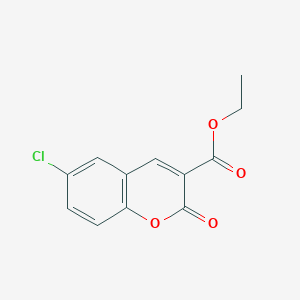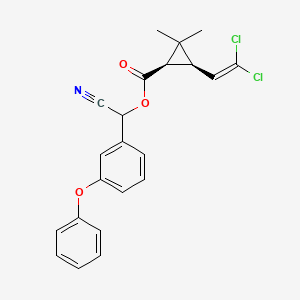
Fendona
Vue d'ensemble
Description
Fendona is a fast-acting pyrethroid insecticide that quickly and effectively eliminates disease-causing insects . It is used worldwide as a standard insecticide to control almost all flying and crawling insects . The active ingredient in Fendona is alpha-cypermethrin .
Physical And Chemical Properties Analysis
Fendona is a liquid with a white color and is odorless . It has a pH value of approximately 6 - 8 (10 g/l, 20 °C), a freezing point of -5.9 °C, and a boiling point of approximately 100 °C (1.013 hPa) .Applications De Recherche Scientifique
Control of Nuisance Ants
Fendona has been used in studies to control nuisance ants. In a study conducted in 2015, Fendona CS was applied around homes to evaluate its residual efficacy against nuisance ants under field conditions . The study found that Fendona CS significantly reduced the ant population compared to untreated areas, with the highest rate of Fendona CS producing the highest reduction in mean population of ants consistently through 6 weeks after treatment .
Indoor Residual Sprays for Public Health
Fendona is a fast-acting pyrethroid insecticide that quickly and effectively eliminates disease-causing insects . With its active ingredient alpha-cypermethrin, Fendona is one of the most effective indoor residual sprays for protecting public health in regions where malaria and other vector-borne diseases are present .
Malaria Control
Fendona is used for indoor residual spray treatments (IRS) and is applied to walls and other surface areas where mosquitoes land . Its crystalline particles adhere to bare wood, glass, brick, concrete, and masonry, making it effective on virtually any surface . Fendona is also WHO PQ listed for malaria control .
Use in Long-Lasting Insecticidal Mosquito Nets
Fendona is used in long-lasting insecticidal nets (LLIN) to reduce malaria illness . It is the key ingredient in BASF’s Interceptor bed nets .
Urban Pest Control
Fendona is used by pest management professionals around the globe to control a wide spectrum of insects, including nuisance pests such as flies, cockroaches, bedbugs, and fleas . It is approved for professional use in kitchens, restaurants, and food storage and processing areas .
Comparative Efficacy Studies
Fendona has been used in comparative efficacy studies. For instance, a study showed that Fendona 6SC® kit and the Interceptor® bednets have exhibited consistent comparable efficacy in the laboratory compared to the well known and in use K-O TAB® kit and PermaNet® bednets .
Safety And Hazards
Orientations Futures
Fendona is currently used for indoor residual spray treatments and is applied to walls and other surface areas where mosquitoes land . It’s also used in long-lasting insecticidal nets (LLIN) which can reduce malaria illness by 90 per cent in areas of high transmission . In the future, it may continue to be used in these applications and potentially in new ones as well.
Propriétés
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-DXCJPMOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017924 | |
| Record name | cis-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |
| Record name | alpha-Cypermethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C @ 0.07 mm Hg | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/ml @ 20 °C | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |
| Record name | alpha-Cypermethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page. | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
alpha-Cypermethrin | |
Color/Form |
Viscous yellowish brown semisolid mass., Colorless crystals | |
CAS RN |
211504-93-7, 72204-44-5, 67375-30-8 | |
| Record name | cis-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
78-81 °C | |
| Record name | ALPHACYPERMETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Alpha-cypermethrin is a synthetic pyrethroid insecticide. It acts by disrupting the nervous system of insects. [] Specifically, it interferes with the sodium channels in nerve cells, preventing normal transmission of nerve impulses. This leads to paralysis and ultimately death of the insect. []
A: The molecular formula of alpha-cypermethrin is C22H19Cl2NO3, and its molecular weight is 416.3 g/mol. []
A: While the provided research does not delve into specific spectroscopic data, information on analytical methods for characterization and quantification can be found in the literature. Standard techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. []
A: Research indicates that the efficacy of Fendona can be influenced by the surface it is applied to. For instance, studies have shown that its effectiveness against mosquitoes, houseflies, and cockroaches was highest on glass surfaces, followed by cement, and lastly painted wood. [] This highlights the importance of considering surface properties when using Fendona for pest control.
ANone: Fendona is an insecticide and does not possess catalytic properties. Its primary function is to disrupt the nervous system of insects, not to catalyze chemical reactions.
ANone: While the provided articles do not discuss computational modeling of Fendona, this area of research could provide valuable insights into its interactions with target sites, potential resistance mechanisms, and the development of novel analogs with improved properties.
A: Research comparing different formulations of alpha-cypermethrin, such as Fendona 6% suspension concentrate (SC) and Fendona Dry 15%, found variations in their residual efficacy and wash resistance. [] This highlights the importance of formulation in optimizing insecticide performance.
ANone: The provided research primarily focuses on the efficacy and application of Fendona, and does not delve into specific SHE regulations. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information on safe handling, storage, and use.
ANone: The provided research primarily focuses on the insecticidal properties of Fendona and does not provide detailed information on PK/PD in humans or other mammals. It's important to note that while alpha-cypermethrin is designed to target insects, it can still have toxicological effects on mammals, including humans.
A: Field and laboratory studies have demonstrated the effectiveness of Fendona against various mosquito species, including Anopheles gambiae, Anopheles aconitus, Aedes aegypti, and Aedes albopictus. [, , , ] These studies highlight its potential for malaria and dengue fever vector control.
A: ** Yes, research has shown that mosquito populations can develop resistance to alpha-cypermethrin. For example, a study in Cà Mau, Vietnam, found that Anopheles epiroticus mosquitoes exhibited resistance to alpha-cypermethrin. [] This emphasizes the need for ongoing monitoring of insecticide resistance and the development of new strategies to combat it.
ANone: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that alpha-cypermethrin can be toxic to humans and other mammals. It is essential to handle Fendona with caution and follow all safety instructions provided on the product label and safety data sheets.
ANone: Drug delivery and targeting are not applicable in this context as Fendona is an insecticide, not a pharmaceutical drug.
A: Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to characterize and quantify alpha-cypermethrin in various matrices, ensuring quality control and monitoring its presence in environmental samples. []
ANone: While not extensively discussed in the provided research, the dissolution and solubility of alpha-cypermethrin are crucial factors influencing its bioavailability and effectiveness. Formulation strategies often address these properties to optimize insecticide performance.
ANone: Analytical methods used to quantify alpha-cypermethrin in environmental and biological samples undergo rigorous validation processes to ensure their accuracy, precision, and specificity. This ensures the reliability of research findings and monitoring data.
ANone: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Fendona to maintain its consistency, safety, and efficacy. This involves adhering to good manufacturing practices (GMP) and other relevant regulatory standards.
ANone: Immunogenicity is less of a concern with insecticides like Fendona compared to pharmaceutical drugs.
ANone: Drug-transporter interactions are not directly relevant to Fendona as it is an insecticide.
ANone: Alternatives to chemical insecticides like Fendona include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
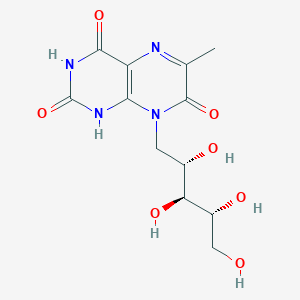

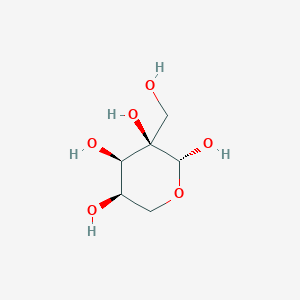
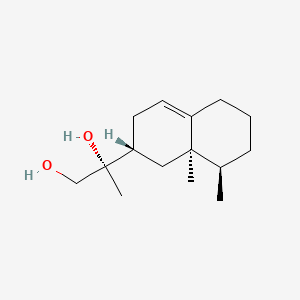
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
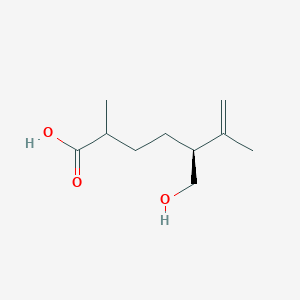
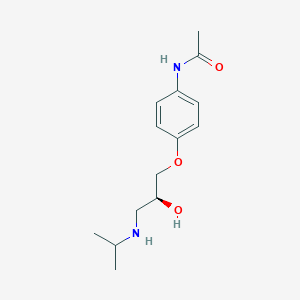
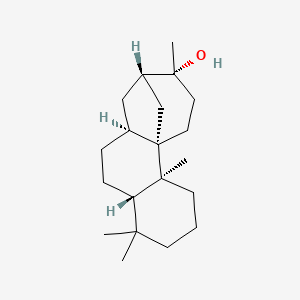
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
